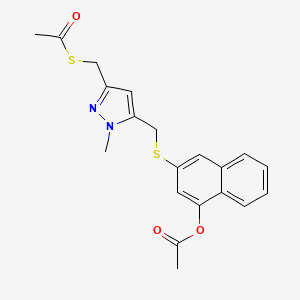
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate is a complex organic compound featuring a naphthalene ring, a pyrazole ring, and an acetylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the acetylthio group and the naphthalene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetylthio group can participate in covalent bonding with target proteins, while the pyrazole and naphthalene rings can engage in non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit various biological activities.
Pyrrole derivatives: These compounds are known for their diverse biological activities and are structurally similar due to the presence of a nitrogen-containing ring.
Piperazine derivatives: These compounds are widely used in medicinal chemistry and share structural similarities with the pyrazole ring.
Uniqueness
What sets 3-(((3-((Acetylthio)methyl)-1-methyl-1H-pyrazol-5-yl)methyl)thio)naphthalen-1-ylacetate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both sulfur and nitrogen atoms in the structure provides opportunities for diverse chemical reactivity and biological interactions.
Propiedades
Fórmula molecular |
C20H20N2O3S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[3-[[5-(acetylsulfanylmethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C20H20N2O3S2/c1-13(23)25-20-10-18(8-15-6-4-5-7-19(15)20)27-12-17-9-16(21-22(17)3)11-26-14(2)24/h4-10H,11-12H2,1-3H3 |
Clave InChI |
AVNRSVJFHWIZOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=CC=CC=C21)SCC3=CC(=NN3C)CSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



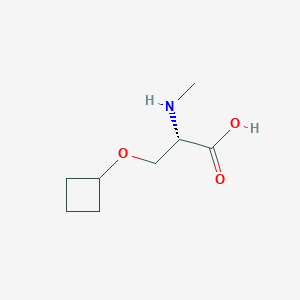
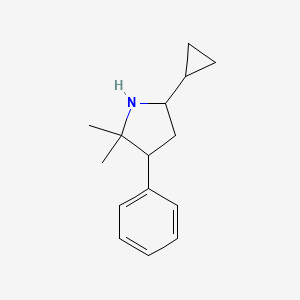
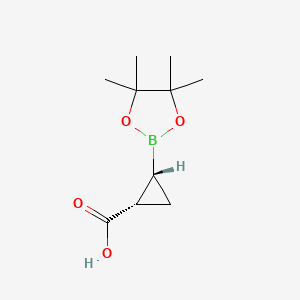
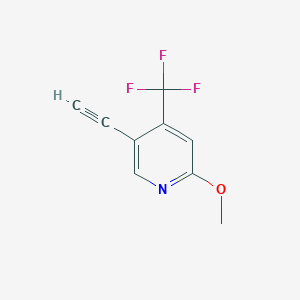
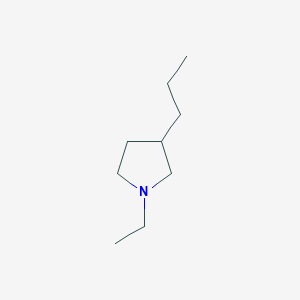

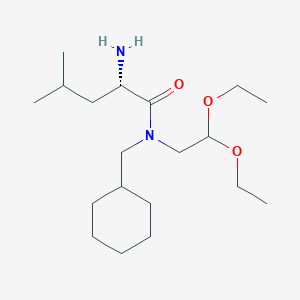
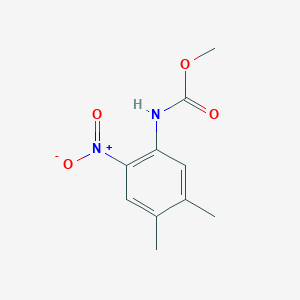

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
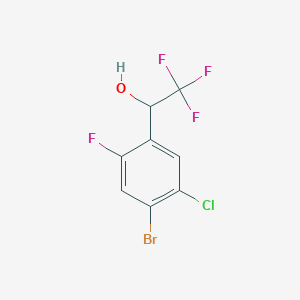
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)

